molecular formula C14H13N5O2S B2459288 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 878066-47-8

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2459288
CAS No.: 878066-47-8
M. Wt: 315.35
InChI Key: DTWPMISNSQCVOK-UHFFFAOYSA-N
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Description

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions. The thioacetamide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring and control of parameters such as temperature, pressure, and pH. Purification steps would involve crystallization, filtration, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to the corresponding pyrazolopyrimidine.

  • Substitution: : The amide group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide sulfoxide or sulfone.

  • Reduction: : 2-((4-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide.

  • Substitution: : Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.

Medicine

The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidin-4-one core can bind to enzymes or receptors, modulating their activity. The thioacetamide moiety may also play a role in the compound's biological activity by interacting with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in their substituents.

  • Thioacetamide derivatives: : These compounds contain the thioacetamide group but have different heterocyclic cores.

Uniqueness

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-one core and the thioacetamide group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-2-4-9(5-3-8)16-11(20)7-22-14-17-12-10(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWPMISNSQCVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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